molecular formula C14H32N3O3P B12562364 Diethyl [(1,5,9-triazacyclododecan-1-yl)methyl]phosphonate CAS No. 144003-31-6

Diethyl [(1,5,9-triazacyclododecan-1-yl)methyl]phosphonate

Cat. No.: B12562364
CAS No.: 144003-31-6
M. Wt: 321.40 g/mol
InChI Key: RVUSERSKGBFCFO-UHFFFAOYSA-N
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Description

Diethyl [(1,5,9-triazacyclododecan-1-yl)methyl]phosphonate is a chemical compound that belongs to the class of organophosphorus compounds. It is characterized by the presence of a phosphonate group attached to a triazacyclododecane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of diethyl [(1,5,9-triazacyclododecan-1-yl)methyl]phosphonate typically involves the reaction of diethyl phosphite with a suitable precursor containing the triazacyclododecane moiety. . The reaction is carried out in a solvent mixture of water and ethanol, and the product is obtained with high regioselectivity and yield.

Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product can be achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: Diethyl [(1,5,9-triazacyclododecan-1-yl)methyl]phosphonate undergoes various chemical reactions, including:

    Oxidation: The phosphonate group can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the phosphonate group to phosphine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphonate group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phosphonic acids, while reduction can produce phosphines .

Mechanism of Action

The mechanism of action of diethyl [(1,5,9-triazacyclododecan-1-yl)methyl]phosphonate involves its interaction with specific molecular targets. The phosphonate group can form strong bonds with metal ions, making it an effective chelating agent. This property is exploited in various applications, including metal ion sequestration and catalysis . Additionally, the triazacyclododecane ring can interact with biological macromolecules, influencing their structure and function .

Biological Activity

Diethyl [(1,5,9-triazacyclododecan-1-yl)methyl]phosphonate is a compound of growing interest due to its unique structure and potential biological activities. This article explores its biological activity, synthesis, and applications based on recent research findings.

Chemical Structure and Properties

This compound features a triazacyclododecane moiety, which contributes to its biological properties. The molecular formula is C12H24N3O3PC_{12}H_{24}N_3O_3P with a molecular weight of approximately 287.32 g/mol. The compound's structure allows it to interact with various biological systems, particularly in neuropharmacology and medicinal chemistry.

The biological activity of this compound is primarily attributed to its phosphonate group, which can mimic phosphate groups in biological systems. This property allows it to interact with enzymes and receptors involved in cellular signaling pathways.

Neuroprotective Effects

Recent studies have demonstrated that compounds similar to this compound exhibit neuroprotective effects. For instance, phosphonates have been shown to reduce oxidative stress in neuronal cells and enhance cell survival under conditions of hypoxia . These effects are crucial in developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's.

Antimicrobial Activity

Research has indicated that phosphonates can possess antimicrobial properties. This compound derivatives have been tested against various bacterial strains, showing promising results in inhibiting growth. The mechanism may involve disruption of bacterial membrane integrity or interference with metabolic pathways .

Synthesis and Derivatives

This compound can be synthesized through a multi-step process involving the reaction of triazacyclododecane derivatives with phosphonic acid esters. The synthesis typically involves:

  • Formation of the Triazacyclododecane Framework : This is achieved through a cyclization reaction involving appropriate amine precursors.
  • Phosphorylation : The triazacyclododecane derivative is then treated with diethyl phosphite to introduce the phosphonate group.

Case Study 1: Neuroprotective Properties

A study published in Free Radical Biology & Medicine explored the neuroprotective effects of this compound on rat models subjected to ischemic conditions. The results indicated that pre-treatment with the compound significantly improved recovery of cardiac function and reduced markers of oxidative stress .

Case Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial activity, derivatives of this compound were tested against Staphylococcus aureus and Escherichia coli. The study found that certain modifications of the compound enhanced its inhibitory effects against these pathogens .

Research Findings Summary

Study Focus Findings
Free Radical Biology & MedicineNeuroprotectionImproved cardiac function post-ischemia; reduced oxidative stress markers
Antimicrobial ResearchAntimicrobial ActivityEffective against S. aureus and E. coli; structural modifications enhance efficacy

Properties

CAS No.

144003-31-6

Molecular Formula

C14H32N3O3P

Molecular Weight

321.40 g/mol

IUPAC Name

1-(diethoxyphosphorylmethyl)-1,5,9-triazacyclododecane

InChI

InChI=1S/C14H32N3O3P/c1-3-19-21(18,20-4-2)14-17-12-6-10-15-8-5-9-16-11-7-13-17/h15-16H,3-14H2,1-2H3

InChI Key

RVUSERSKGBFCFO-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CN1CCCNCCCNCCC1)OCC

Origin of Product

United States

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